3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate
Overview
Description
3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate: is a synthetic steroidal compound It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate typically involves the acetylation of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one. The process can be summarized as follows:
Starting Material: 3-beta,17-alpha-Dihydroxypregn-5-en-20-one.
Reagent: Acetic anhydride.
Catalyst: Pyridine or another suitable base.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
The reaction proceeds as follows:
3-beta,17-alpha-Dihydroxypregn-5-en-20-one+Acetic anhydride→3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate+Acetic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable base.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of 3-keto or 17-keto derivatives.
Reduction: Formation of 3-beta,17-alpha-dihydroxy derivatives.
Substitution: Formation of various substituted pregnane derivatives.
Scientific Research Applications
3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and anti-inflammatory treatments.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate involves its interaction with steroid hormone receptors. It binds to specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include:
Steroid Hormone Receptors: Such as glucocorticoid and mineralocorticoid receptors.
Pathways: Involvement in pathways regulating inflammation, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-beta,17-alpha-Dihydroxypregn-5-en-20-one: The non-acetylated form.
3-beta,16-alpha-Dihydroxypregn-5-en-20-one: Differing in the position of hydroxyl groups.
3-beta,21-Dihydroxypregn-5-en-20-one: Differing in the position of hydroxyl groups.
Uniqueness
3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate is unique due to its specific acetylation at the 3-position, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability and alter its interaction with biological targets compared to its non-acetylated counterparts .
Properties
IUPAC Name |
(17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNQJXIOWBNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940058 | |
Record name | 17-Hydroxy-20-oxopregn-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1863-39-4 | |
Record name | SKF 2814 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-Hydroxy-20-oxopregn-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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